molecular formula C19H22BrN3O2 B8367472 Ethyl 4-benzyl-1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate

Ethyl 4-benzyl-1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate

Cat. No.: B8367472
M. Wt: 404.3 g/mol
InChI Key: XGFRNAHHYBGXIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-benzyl-1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C19H22BrN3O2 and its molecular weight is 404.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H22BrN3O2

Molecular Weight

404.3 g/mol

IUPAC Name

ethyl 4-benzyl-1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate

InChI

InChI=1S/C19H22BrN3O2/c1-2-25-17(24)19(12-15-6-4-3-5-7-15)8-10-23(11-9-19)18-21-13-16(20)14-22-18/h3-7,13-14H,2,8-12H2,1H3

InChI Key

XGFRNAHHYBGXIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C2=NC=C(C=N2)Br)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 4-benzylpiperidine-4-carboxylate (0.46 g, 1.86 mmol) in EtOH (10.0 mL) was added DIPEA (0.80 mL, 4.65 mmol) at rt which was stirred at rt for 10 minutes followed by addition of 5-bromo-2-chloropyrimidine (0.30 g, 1.55 mmol). The reaction was heated up to 70° C. for 1 h. After completion of reaction (by TLC), solvent was evaporated and the crude residue purified over 100-200 M silica-gel using 4% EtOAc:hexane to obtain the desired product as a yellow solid (0.108 g, 45% yield). 1H NMR (DMSO-d6): δ 1.16 (t, J=7.20 Hz, 3H), 1.47 (m, 2H), 2.00 (m, 2H), 2.80 (s, 2H), 2.97 (m, 2H), 4.08 (q, J=7.20 Hz, 2H), 4.40 (m, 2H), 7.02 to 7.27 (m, 5H) and 8.43 (s, 2H).
Quantity
0.46 g
Type
reactant
Reaction Step One
Name
Quantity
0.8 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
45%

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